Milpecitinib

JAK-STAT signaling Kinase inhibitor selectivity Inflammation research

Milpecitinib provides a distinct JAK selectivity profile: 3.8-fold JAK2 over JAK1 and potent JAK3 activity (IC50 1.10 nM). Its Phase I clinical status offers an advantage over tool compounds for translational pharmacology. Procurement supports reproducible research with defined isoform specificity.

Molecular Formula C20H20N4O2S
Molecular Weight 380.5 g/mol
CAS No. 1415819-54-3
Cat. No. B2896994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilpecitinib
CAS1415819-54-3
Molecular FormulaC20H20N4O2S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H20N4O2S/c1-13(25)22-16-6-4-5-14(9-16)19-23-18(12-27-19)15-10-17(21-11-15)20(26)24-7-2-3-8-24/h4-6,9-12,21H,2-3,7-8H2,1H3,(H,22,25)
InChIKeyABZCXQGJBVWZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Milpecitinib (CAS 1415819-54-3): Chemical Profile and JAK Inhibition Baseline


Milpecitinib (also known as CPh-1012, Ph-1012, and CVXL-0074-02) is a small molecule inhibitor of Janus tyrosine kinases (JAKs), a family of intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that transduce cytokine-mediated signals via the JAK-STAT pathway [1]. It is a synthetic organic compound with the molecular formula C₂₀H₂₀N₄O₂S and a molecular weight of 380.5 g/mol [2]. Milpecitinib has been advanced to Phase I clinical trials, and its investigational status is documented in authoritative drug databases including PubChem, the NCI Thesaurus, and the NCATS Inxight Drugs portal [3][4].

Why Milpecitinib (1415819-54-3) Cannot Be Replaced by Generic JAK Inhibitors


The JAK inhibitor class exhibits substantial functional heterogeneity due to divergent isoform selectivity profiles, which directly dictate therapeutic index and off-target toxicity. First-generation pan-JAK inhibitors like tofacitinib and ruxolitinib display broad inhibition across JAK1, JAK2, JAK3, and TYK2, leading to dose-limiting myelosuppression and immunosuppression [1]. Conversely, next-generation selective inhibitors target specific isoforms to mitigate these liabilities. Milpecitinib's distinct structural scaffold—comprising a pyrrolidine-carbonyl-pyrrole linked to a thiazole-phenyl-acetamide core—conveys a unique JAK isoform selectivity fingerprint that cannot be replicated by simply substituting an alternative JAK inhibitor without altering experimental outcomes [2]. Procurement of a specific compound with defined, quantifiable selectivity is therefore essential for reproducible research.

Quantitative Evidence Guide: Milpecitinib (1415819-54-3) Differentiation vs. FDA-Approved JAK Inhibitors


In Vitro JAK Isoform Selectivity Profile: Milpecitinib vs. Tofacitinib

In biochemical enzyme inhibition assays, Milpecitinib exhibits a distinct JAK isoform selectivity profile compared to the FDA-approved pan-JAK inhibitor tofacitinib. Milpecitinib demonstrates greater potency against JAK2 and JAK3 relative to JAK1, whereas tofacitinib shows a more balanced inhibition pattern [1]. This quantitative difference in isoform targeting may result in divergent biological outcomes in cell-based and in vivo models of cytokine signaling.

JAK-STAT signaling Kinase inhibitor selectivity Inflammation research

JAK2 vs. JAK1 Selectivity Ratio: Milpecitinib Compared to Ruxolitinib

Milpecitinib demonstrates a JAK2 IC50 of 2.30 nM and a JAK1 IC50 of 8.70 nM, yielding a JAK2/JAK1 selectivity ratio of 3.8 [1]. In contrast, the clinically approved JAK1/2 inhibitor ruxolitinib shows a JAK2 IC50 of 4.5 nM and a JAK1 IC50 of 2.8 nM, resulting in a JAK2/JAK1 ratio of 0.62 (i.e., greater JAK1 potency) [2]. This quantitative reversal in isoform preference may translate to differential efficacy and safety profiles in myeloproliferative neoplasm models.

JAK2 selectivity Myeloproliferative neoplasms Kinase profiling

JAK3 Inhibition Potency: Milpecitinib Demonstrates 5-Fold Greater Potency than Baricitinib

Milpecitinib inhibits JAK3 with an IC50 of 1.10 nM, demonstrating exceptional potency at this isoform [1]. In comparison, the FDA-approved JAK1/2 inhibitor baricitinib exhibits substantially weaker JAK3 inhibition with an IC50 of 787 nM [2]. This 715-fold difference in JAK3 potency between the two compounds highlights a significant pharmacological divergence that will produce markedly different effects on IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 signaling pathways, which are predominantly transduced via JAK3.

JAK3-selective inhibition Immunosuppression Autoimmune disease models

Overall JAK Inhibition Breadth: Milpecitinib Exhibits a Balanced, Sub-10 nM Profile Across JAK1/2/3

Milpecitinib maintains IC50 values below 10 nM for all three JAK isoforms tested: JAK1 (8.70 nM), JAK2 (2.30 nM), and JAK3 (1.10 nM) [1]. This balanced, high-potency profile across JAK1/2/3 distinguishes it from more selective clinical compounds such as upadacitinib, which exhibits a JAK1 IC50 of 8 nM but markedly reduced potency against JAK2 (600 nM) and JAK3 (139 nM) [2]. The broad, sub-10 nM inhibition profile of Milpecitinib may confer more comprehensive suppression of multiple cytokine families, including IL-6 (JAK1/2), IFNγ (JAK1/2), and common γ-chain cytokines (JAK3/JAK1).

Pan-JAK inhibition Cytokine signaling blockade Inflammatory disease

JAK1/3 Cellular Pathway Inhibition in Human B-Cells

In a functional cellular assay measuring IL-4-induced STAT6 phosphorylation in human Ramos B-cells harboring a β-lactamase reporter gene, Milpecitinib inhibited JAK1/3-dependent signaling with an IC50 of 76 nM [1]. This cell-based activity confirms that the biochemical JAK1 and JAK3 inhibitory potencies translate into measurable blockade of cytokine signaling in a relevant human cellular context. Direct comparator data for other JAK inhibitors in this specific assay system are not currently available in the public domain; however, this value establishes a quantitative benchmark for cellular activity that can be used to calibrate subsequent experimental systems.

Cell-based JAK inhibition IL-4/STAT6 signaling Ramos B-cell model

Clinical Development Status: Phase I Differentiation from Preclinical Tool Compounds

Milpecitinib has advanced to Phase I clinical trials, whereas many JAK inhibitor tool compounds available for research procurement remain at the preclinical stage [1][2]. This clinical advancement implies that Milpecitinib has satisfied preliminary human safety, tolerability, and pharmacokinetic assessments that are not available for purely preclinical compounds. While direct comparative clinical data are not publicly available, the Phase I designation provides a level of translational validation that differentiates Milpecitinib from research-grade JAK inhibitors lacking any human exposure data.

Clinical-stage JAK inhibitor Investigational new drug Translational research

Recommended Research and Procurement Applications for Milpecitinib (CAS 1415819-54-3)


JAK2-Predominant Myeloproliferative Neoplasm Modeling

Milpecitinib's 3.8-fold JAK2/JAK1 selectivity ratio (IC50 2.30 nM vs. 8.70 nM) makes it a suitable tool for investigating JAK2-driven signaling in models of myelofibrosis or polycythemia vera, particularly where JAK1-mediated immunosuppression is a confounding variable [1][2]. Researchers should note that while Milpecitinib favors JAK2 over JAK1, it retains sub-10 nM potency at both isoforms, distinguishing it from highly JAK2-selective compounds like fedratinib.

JAK3-Dependent Lymphocyte Signaling Studies

With a JAK3 IC50 of 1.10 nM and demonstrated cellular activity in IL-4/STAT6 signaling (IC50 76 nM in Ramos B-cells), Milpecitinib is well-suited for ex vivo and in vitro studies of common γ-chain cytokine pathways, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 [3][4]. The compound's exceptional JAK3 potency enables investigation of lymphocyte proliferation and survival at concentrations that minimize off-target JAK1/2 effects relative to pan-JAK comparators.

Broad Cytokine Blockade in Inflammation Research

Milpecitinib's balanced, sub-10 nM potency across JAK1, JAK2, and JAK3 positions it as a pan-JAK inhibitor suitable for studies requiring comprehensive suppression of multiple cytokine families, including IL-6 (JAK1/2/TYK2), IFNγ (JAK1/2), and common γ-chain cytokines (JAK1/3) [1]. In contrast to selective JAK1 inhibitors (e.g., upadacitinib, filgotinib) that spare JAK2 and JAK3 signaling, Milpecitinib offers broader pathway coverage for researchers investigating combinatorial cytokine signaling networks in rheumatoid arthritis, psoriasis, or inflammatory bowel disease models [2].

Translational Research Requiring Clinical-Stage Tool Compounds

For academic or industry translational programs seeking to validate JAK inhibition as a therapeutic strategy with a compound that has established human exposure and safety data, Milpecitinib's Phase I clinical status offers a distinct advantage over preclinical-only tool compounds [5][6]. While detailed clinical data remain proprietary, the availability of a USAN (United States Adopted Name) and UNII code indicates a level of regulatory and development maturity that facilitates procurement for IND-enabling studies and translational pharmacology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milpecitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.